BenchChemオンラインストアへようこそ!

N-(4-butoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Lipophilicity Physicochemical profiling Blood-brain barrier permeability

N-(4-butoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1172080-27-1) is a fully synthetic heterocyclic small molecule (MW 440.6 g/mol, molecular formula C23H28N4O3S) belonging to the thiazole-clubbed piperazine carboxamide class. Its architecture integrates four pharmacophoric elements—a central piperazine ring, a 2,4-disubstituted thiazole bearing a furan-2-yl group at the 4-position, a urea-type carboxamide linker, and a terminal 4-butoxyphenyl motif—yielding a compound with a computed logP approximately 1.0–1.5 units higher than its 4-fluorophenyl analog (CAS 1105216-98-5).

Molecular Formula C23H28N4O3S
Molecular Weight 440.6
CAS No. 1172080-27-1
Cat. No. B3216570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
CAS1172080-27-1
Molecular FormulaC23H28N4O3S
Molecular Weight440.6
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
InChIInChI=1S/C23H28N4O3S/c1-2-3-14-29-19-8-6-18(7-9-19)24-23(28)27-12-10-26(11-13-27)16-22-25-20(17-31-22)21-5-4-15-30-21/h4-9,15,17H,2-3,10-14,16H2,1H3,(H,24,28)
InChIKeyZIKPTLNYFIRWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Butoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1172080-27-1): Chemical Identity and Scientific Procurement Context


N-(4-butoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1172080-27-1) is a fully synthetic heterocyclic small molecule (MW 440.6 g/mol, molecular formula C23H28N4O3S) belonging to the thiazole-clubbed piperazine carboxamide class . Its architecture integrates four pharmacophoric elements—a central piperazine ring, a 2,4-disubstituted thiazole bearing a furan-2-yl group at the 4-position, a urea-type carboxamide linker, and a terminal 4-butoxyphenyl motif—yielding a compound with a computed logP approximately 1.0–1.5 units higher than its 4-fluorophenyl analog (CAS 1105216-98-5) [1]. The compound is listed in the MolBioC database with bioactivity values predominantly in the ≤10 µM range across multiple protein targets [2]. Its structural topology positions it within the broader pharmacophore space explored for cholinesterase inhibition and neuroprotection, as evidenced by structurally related thiazole-piperazine hybrids that have demonstrated submicromolar human AChE and BChE inhibitory activities in peer-reviewed studies [3].

Why Generic Substitution of N-(4-Butoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide with Close Analogs Risks Experimental Divergence


The 4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide scaffold supports a broad family of analogs differentiated solely by the N-aryl substituent on the urea moiety . Within this congeneric series, even minor modifications to the terminal aromatic group produce substantial shifts in lipophilicity, target engagement, and biological readout. For instance, in a related series of thiazole-piperazine cholinesterase inhibitors evaluated under identical assay conditions, compound 10 (IC50 hAChE = 0.151 µM) and compound 20 (IC50 hBuChE = 0.103 µM) demonstrated that subtle structural variations dictate target selectivity between the two cholinesterase isoforms [1]. The target compound's 4-butoxyphenyl terminus introduces a flexible, electron-donating alkoxy chain of intermediate length (n-butoxy, four carbons) that is absent in the 4-fluorophenyl (CAS 1105216-98-5), unsubstituted phenyl (CAS 1171503-65-3), and 5-chloro-2-methoxyphenyl (CAS 1172352-92-9) comparators. This structural discriminant alters both the conformational entropy of the terminal group and the compound's overall hydrogen-bond acceptor capacity at the urea carbonyl, parameters that computational docking studies on the thiazole-piperazine class have identified as critical for anchoring within the AChE peripheral anionic site [1]. Consequently, substituting any of these analogs for CAS 1172080-27-1 in a biochemical or cellular assay without re-optimization of concentration ranges risks generating non-comparable data due to divergent solubility limits, protein binding, and target residence times.

Quantitative Differentiation Evidence for N-(4-Butoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1172080-27-1) vs. Closest Analogs


Lipophilicity-Driven Differentiation: Predicted cLogP of CAS 1172080-27-1 vs. 4-Fluorophenyl Analog (CAS 1105216-98-5)

The 4-butoxyphenyl terminus of CAS 1172080-27-1 confers a substantially higher predicted lipophilicity compared to the 4-fluorophenyl analog. Using the SwissADME consensus model, the target compound yields a predicted consensus logP (cLogP) of approximately 3.8, versus approximately 2.9 for N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1105216-98-5), representing a difference of ~0.9 log units—approximately an 8-fold difference in theoretical octanol-water partition coefficient [1]. This lipophilicity increment positions the target compound closer to the optimal CNS drug-like space (cLogP 3–5 for passive BBB penetration), whereas the fluorophenyl analog falls within the peripheral drug range [1]. The MolBioC bioactivity map for CAS 1172080-27-1 independently records protein interaction data across multiple targets with activity values ≤10 µM, consistent with a balanced lipophilic-hydrophilic profile suitable for target engagement [2].

Lipophilicity Physicochemical profiling Blood-brain barrier permeability

Cholinesterase Inhibitory Potential: Class-Level Evidence from Structurally Related Thiazole-Piperazine Compounds

Although direct quantitative AChE/BChE IC50 data for CAS 1172080-27-1 are not available from peer-reviewed primary sources at the time of this analysis, class-level evidence from a closely related thiazole-clubbed piperazine series establishes the scaffold's intrinsic cholinesterase inhibitory capacity. In the 2024 study by Nasr et al., compound 10—a thiazole-piperazine derivative sharing the core 2,4-disubstituted thiazole and piperazine pharmacophore with CAS 1172080-27-1—exhibited an hAChE IC50 of 0.151 µM and an hBuChE IC50 of 0.135 µM under standardized Ellman assay conditions [1]. Notably, the same study demonstrated that structural modifications on the terminal aromatic substituent could shift the hBuChE/hAChE selectivity ratio from approximately 0.9 (dual inhibition) to over 5.0 (BuChE-selective), underscoring the pharmacological plasticity of this scaffold [1]. CAS 1172080-27-1, bearing a 4-butoxyphenyl terminus rather than the substituted benzyl groups explored in that study, is expected to exhibit a unique selectivity fingerprint within this continuum. The MolBioC database independently catalogs this compound with bioactivity against multiple proteins at ≤10 µM, corroborating its multi-target engagement potential [2].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease Multi-target directed ligands

Structural and Topological Comparison: CAS 1172080-27-1 vs. N-Phenyl Analog (CAS 1171503-65-3)

Compared to the simplest analog in the series, 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide (CAS 1171503-65-3, MW 368.5), the target compound incorporates a 4-butoxy substituent (C4H9O) that adds 72.1 Da to the molecular weight and introduces four additional rotatable bonds . The increased rotatable bond count (from 5 to 9) enhances conformational flexibility, which can influence the entropic penalty upon target binding. Simultaneously, the topological polar surface area (TPSA) remains essentially unchanged (~86 Ų for both compounds, as the urea and thiazole pharmacophores are conserved), meaning that the added lipophilicity comes without sacrificing hydrogen-bonding capacity . This combination—increased logP at constant TPSA—is a distinguishing physicochemical signature that separates the target compound from both the unsubstituted phenyl and the 4-fluorophenyl comparators. Drug-likeness filters (Lipinski, Ghose, Veber) are satisfied by all analogs in this series .

Molecular topology Polar surface area Hydrogen bond acceptor count Rotatable bonds

Comparative Cytotoxic Activity Data: Fluorophenyl Analog (CAS 1105216-98-5) MCF7 Antiproliferative IC50 as Class Benchmark

Limited peer-reviewed cytotoxic profiling data are available for this compound class. An exception is N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1105216-98-5), which has been reported with an IC50 of 5.71 µM against the MCF7 breast adenocarcinoma cell line and a minimum inhibitory concentration (MIC) range of 100–400 µg/mL in antimicrobial screening [1]. The MolBioC database records CAS 1172080-27-1 with bioactivity across multiple targets at values ≤10 µM, suggesting a comparable or potentially differentiated cytotoxicity profile [2]. However, in the absence of a direct head-to-head comparison under identical assay conditions (same cell passage number, serum concentration, incubation time, and MTT protocol), any claim regarding relative potency between the butoxyphenyl and fluorophenyl analogs cannot be quantitatively substantiated. This evidence gap represents a specific opportunity for procurement-driven comparative screening: researchers can directly benchmark CAS 1172080-27-1 against CAS 1105216-98-5 under controlled conditions to determine whether the butoxy substituent confers an advantage in antiproliferative potency or selectivity.

Anticancer activity MCF7 breast cancer Cytotoxicity screening Piperazine-thiazole derivatives

Recommended Application Scenarios for N-(4-Butoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1172080-27-1) Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lipophilicity-Driven Lead Optimization for Cholinesterase-Targeted Programs

With a predicted cLogP of ~3.8—approximately 0.9 log units higher than its fluorophenyl analog and within the optimal range for passive blood-brain barrier penetration—CAS 1172080-27-1 is the preferred starting point for CNS-oriented structure-activity relationship (SAR) campaigns targeting acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) [1]. The thiazole-piperazine scaffold has been validated for submicromolar cholinesterase inhibition in peer-reviewed studies (compound 10: hAChE IC50 = 0.151 µM; compound 20: hBuChE IC50 = 0.103 µM), establishing the class-level precedent for target engagement [2]. Researchers should procure this compound alongside CAS 1105216-98-5 (4-fluorophenyl analog, cLogP ~2.9) to systematically dissect the contribution of lipophilicity to both enzyme inhibition potency and neuronal cell penetration in SH-SY5Y or PC12 neuroblastoma models.

Anticancer Screening: Benchmarking Antiproliferative Activity Against the MCF7-Validated Fluorophenyl Analog

Given that the structurally related 4-fluorophenyl analog (CAS 1105216-98-5) has demonstrated an MCF7 IC50 of 5.71 µM, CAS 1172080-27-1 is the logical next compound for expanding the cytotoxicity SAR within this chemotype [1]. The butoxyphenyl substituent's enhanced electron-donating character and increased conformational flexibility (9 vs. 5 rotatable bonds) may modulate interactions with tubulin, topoisomerase, or kinase targets implicated in the antiproliferative mechanism. Procurement of both compounds enables a controlled, head-to-head MTT assay panel across MCF7, PC3, and A549 cell lines, with the MolBioC multi-target bioactivity data (≤10 µM range) providing additional target hypotheses for follow-up biochemical assays [2].

Multi-Target Directed Ligand (MTDL) Design for Alzheimer's Disease: Exploiting the Conserved TPSA Advantage

CAS 1172080-27-1 uniquely combines elevated lipophilicity (cLogP ~3.8) with a topological polar surface area (~86 Ų) identical to less lipophilic analogs in the series [1]. This 'constant TPSA, variable logP' profile is particularly valuable for designing multi-target directed ligands (MTDLs) for Alzheimer's disease, where simultaneous engagement of cholinesterases and β-amyloid aggregation pathways is desired without compromising brain permeability [2]. The class-level precedent—thiazole-piperazine compounds demonstrating dual AChE/BChE inhibition plus Aβ1–42 anti-aggregation activity and metal chelation capacity—positions CAS 1172080-27-1 as a scaffold-diversification candidate for probing whether the butoxy terminus enhances any single target activity or broadens the polypharmacology profile.

Physicochemical Profiling and ADME Screening: Filling the Experimental Data Gap

A critical evidence gap exists for experimental logD7.4, aqueous solubility, plasma protein binding, and microsomal stability data for CAS 1172080-27-1 [1]. For contract research organizations (CROs) and screening core facilities, this compound represents a well-defined procurement opportunity for generating these baseline ADME parameters. The availability of closely matched comparator compounds (CAS 1105216-98-5, CAS 1171503-65-3, CAS 1172352-92-9) that differ only in the terminal aromatic substituent creates an ideal mini-series for quantifying the impact of the butoxy group on key developability parameters. The resulting dataset would directly inform lead prioritization decisions and enhance the interpretability of any biological screening results obtained with this compound.

Quote Request

Request a Quote for N-(4-butoxyphenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.